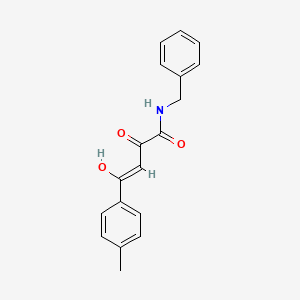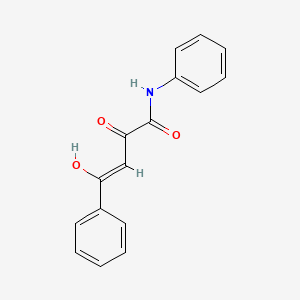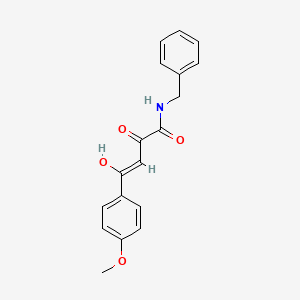
(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide
Overview
Description
(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a hydroxy group, a methoxyphenyl group, and an oxobut-3-enamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-methoxybenzaldehyde, and acetoacetic ester.
Condensation Reaction: The first step involves a condensation reaction between benzylamine and 4-methoxybenzaldehyde to form an imine intermediate.
Michael Addition: The imine intermediate undergoes a Michael addition with acetoacetic ester to form the desired product.
Hydrolysis and Purification: The final step involves hydrolysis of the ester group and purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, with optimized reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl-4-oxo-4-(4-methoxyphenyl)-2-oxobut-3-enamide.
Reduction: Formation of benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-hydroxybut-3-enamide.
Substitution: Formation of benzyl-4-hydroxy-4-(4-substituted phenyl)-2-oxobut-3-enamide.
Scientific Research Applications
(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (4-Methoxyphenyl)formamide
Uniqueness
(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(Z)-N-benzyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-15-9-7-14(8-10-15)16(20)11-17(21)18(22)19-12-13-5-3-2-4-6-13/h2-11,20H,12H2,1H3,(H,19,22)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXPABQGCMFEG-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NCC2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


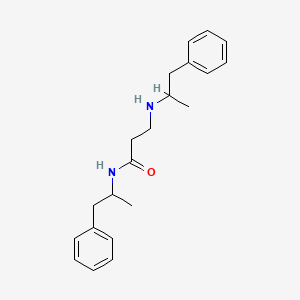
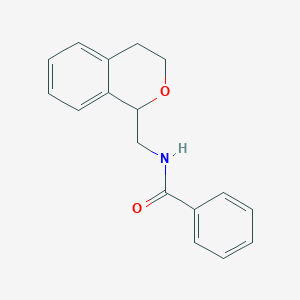
![N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B3831997.png)
![(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B3832011.png)
![1-[(3-Methoxy-4-propoxyphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B3832022.png)
![3-{[3-(4-morpholinyl)propyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B3832028.png)
![Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-](/img/structure/B3832029.png)
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B3832036.png)
![N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B3832044.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B3832054.png)
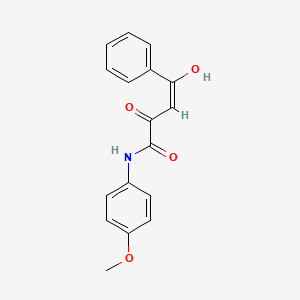
![3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3832063.png)
